Crotyltrichlorosilane

Description

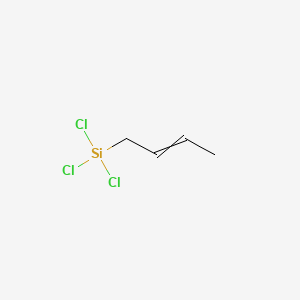

Structure

3D Structure

Properties

IUPAC Name |

but-2-enyl(trichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDOJJKRTWHPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337523 | |

| Record name | CROTYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49749-84-0 | |

| Record name | CROTYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49749-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (E)-Crotyltrichlorosilane from crotyl chloride

An In-Depth Technical Guide to the Stereoselective Synthesis of (E)-Crotyltrichlorosilane

Abstract

(E)-Crotyltrichlorosilane is a valuable reagent in organic synthesis, prized for its ability to introduce crotyl groups with high stereocontrol, a critical step in the construction of complex natural products and pharmaceuticals. This guide provides a comprehensive overview of a robust and field-proven method for the synthesis of (E)-crotyltrichlorosilane from (E)-crotyl chloride and trichlorosilane. The core of this methodology is a copper-catalyzed condensation reaction, which offers excellent stereoretention and operational simplicity. This document, intended for researchers and drug development professionals, details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety procedures for handling the hazardous reagents involved, and presents methods for product characterization and troubleshooting. The aim is to furnish scientists with the necessary technical and theoretical knowledge to confidently and safely execute this important transformation.

Introduction: The Strategic Importance of (E)-Crotyltrichlorosilane

Allylsilanes are powerful intermediates in synthetic organic chemistry, serving as stable and versatile nucleophiles for the diastereoselective allylation of carbonyls and related electrophiles. Among these, crotylsilanes are particularly significant as they establish stereocenters during C-C bond formation. The geometry of the crotyl group's double bond—whether (E) or (Z)—directly dictates the relative stereochemistry of the resulting homoallylic alcohol product. Therefore, access to stereochemically pure crotylsilanes is of paramount importance.

(E)-crotyltrichlorosilane, in particular, is a precursor to other crotylating agents and is used directly in Lewis acid-mediated additions to aldehydes to produce anti-homoallylic alcohols. While several methods exist for the synthesis of allylic silanes, many suffer from significant drawbacks. For instance, the reaction of Grignard reagents with chlorosilanes can be complicated by Wurtz-type dimerization, and direct industrial processes involving silicon metal are often not suitable for fine chemical synthesis on a laboratory scale[1]. The transition-metal-catalyzed hydrosilylation of dienes is another route, but controlling regioselectivity can be challenging[2][3].

The method detailed herein—the copper-catalyzed reaction of (E)-crotyl chloride with trichlorosilane in the presence of a tertiary amine—is a highly effective approach that directly addresses these challenges[4]. It is a condensation reaction that leverages commercially available starting materials to deliver the desired product with high stereochemical fidelity.

Mechanistic Rationale and Causality

Understanding the "why" behind each component and step is crucial for reproducibility and troubleshooting. The reaction proceeds via a copper-catalyzed cross-coupling mechanism. While the precise catalytic cycle with trichlorosilane is a subject of detailed study, a plausible and widely accepted pathway provides a strong predictive framework for experimental design.

Core Components and Their Roles:

-

Trichlorosilane (HSiCl₃): This is the silicon source. The Si-H bond is the reactive site, but it is not nucleophilic enough to displace the chloride from crotyl chloride directly. Its activation is a key role of the catalyst and the amine.

-

(E)-Crotyl Chloride: The electrophilic partner and the source of the stereodefined crotyl group. The primary challenge is to achieve substitution without isomerization to the (Z)-isomer or the regioisomeric 3-chloro-1-butene.

-

Copper(I) Salt (e.g., CuCl, CuI): The catalyst. Copper(I) is believed to be the active oxidation state. It facilitates the formation of a reactive silyl-copper intermediate, which is the key nucleophilic species in the reaction.

-

Tertiary Amine (e.g., Triethylamine, N,N-Diisopropylethylamine): This component serves a dual purpose. First, it acts as a base, reacting with trichlorosilane to form a hypervalent silicon species or assisting in the formation of the silyl-copper intermediate. Second, it functions as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is stoichiometrically formed during the reaction, preventing it from catalyzing undesirable side reactions like olefin isomerization.

Proposed Catalytic Cycle:

-

Formation of the Active Silylating Agent: The tertiary amine and trichlorosilane are thought to form a complex, which then reacts with the copper(I) catalyst to generate a silyl-copper species, LₙCu-SiCl₃ (where L represents ligands, which could be the amine or solvent molecules).

-

Oxidative Addition/Substitution: The silyl-copper species attacks the crotyl chloride. This is the crucial C-Si bond-forming step. The reaction is believed to proceed via an S_N_2' mechanism (anti-addition) or a concerted mechanism that involves coordination of the copper to the double bond, both of which can account for the high retention of the (E) geometry[5].

-

Reductive Elimination: The product, (E)-crotyltrichlorosilane, is released from the copper center.

-

Catalyst Regeneration: The resulting copper(I) chloride species is regenerated, ready to re-enter the catalytic cycle. The amine hydrochloride salt precipitates from the reaction mixture.

This mechanistic framework underscores the necessity of an inert, anhydrous atmosphere. Trichlorosilane reacts violently with water, and any moisture would quench the reactive intermediates and deactivate the catalyst.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful execution and adherence to the described conditions are paramount for success.

Critical Safety Mandates

Hazard Assessment: This reaction involves highly hazardous materials. A thorough risk assessment must be conducted before beginning.

-

Trichlorosilane (HSiCl₃): Extremely flammable liquid and vapor. It is highly volatile (b.p. 31.8 °C) and pyrophoric (may ignite spontaneously in air). It reacts violently with water, releasing large quantities of toxic and corrosive hydrogen chloride (HCl) gas[6][7][8]. It is corrosive to the skin, eyes, and respiratory tract.

-

(E)-Crotyl Chloride: Flammable liquid (b.p. ~84 °C, trans-isomer)[4]. It is a lachrymator and is corrosive.

-

Tertiary Amines: Flammable and corrosive.

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat.

-

Chemical splash goggles and a full-face shield are mandatory[7].

-

Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.

-

All operations must be performed within a certified chemical fume hood with excellent ventilation[6].

Engineering Controls:

-

The reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon).

-

Use of Schlenk line techniques or a glovebox is highly recommended.

-

Ensure a Class D fire extinguisher (for flammable metals/reagents) and a sand bucket are immediately accessible. DO NOT USE WATER OR CO₂ EXTINGUISHERS on a trichlorosilane fire[7][8].

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| (E)-Crotyl chloride | >95% purity | Starting material |

| Trichlorosilane | >99% purity | Silicon source |

| Copper(I) Chloride | Anhydrous, >98% | Catalyst |

| Triethylamine | Anhydrous, >99.5% | Base/Acid Scavenger |

| Acetonitrile | Anhydrous, <50 ppm H₂O | Solvent |

| Three-neck round-bottom flask | Oven-dried | Reaction vessel |

| Addition funnel | Oven-dried | For controlled addition |

| Condenser with gas inlet | Oven-dried | Maintain inert atmosphere |

| Magnetic stirrer and hotplate | --- | Agitation and heating |

| Schlenk line or glovebox | --- | Inert atmosphere control |

| Distillation apparatus | Oven-dried | Purification |

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble the oven-dried three-neck flask with a condenser (topped with a N₂/Ar inlet), an addition funnel, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: To the reaction flask, add anhydrous copper(I) chloride (0.05 eq.) and anhydrous acetonitrile (solvent). Begin vigorous stirring.

-

Amine and Silane Addition: In the addition funnel, prepare a solution of trichlorosilane (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous acetonitrile.

-

Initiation: Add approximately 10% of the trichlorosilane/triethylamine solution from the addition funnel to the stirred suspension of CuCl in the flask.

-

Substrate Addition: To the remaining solution in the addition funnel, add (E)-crotyl chloride (1.0 eq.).

-

Controlled Addition: Add the combined solution of trichlorosilane, triethylamine, and crotyl chloride dropwise from the addition funnel to the reaction flask over 1-2 hours.

-

Reaction Monitoring: During the addition, an exothermic reaction may be observed, and the mixture will likely become a thick slurry as triethylamine hydrochloride precipitates. Maintain the internal temperature between 30-40 °C using a water bath if necessary. After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours or until GC-MS analysis of a quenched aliquot shows complete consumption of the starting material.

-

Quenching: The reaction is complete. No aqueous quenching is performed at this stage due to the reactivity of the product and excess trichlorosilane.

Purification and Isolation

-

Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite or glass wool in a filter cannula to remove the precipitated triethylamine hydrochloride. Wash the solid cake with a small amount of anhydrous acetonitrile or a non-polar solvent like hexane.

-

Solvent Removal: Carefully remove the solvent from the filtrate under reduced pressure. Crucially, ensure the receiving flask of the rotary evaporator is cooled to prevent loss of the volatile product.

-

Fractional Distillation: The crude product is purified by fractional distillation under reduced pressure. This step is critical to separate the desired (E)-crotyltrichlorosilane from any remaining starting materials, solvent, and potential side products. Collect the fraction boiling at the expected temperature. The product must be stored under an inert atmosphere in a tightly sealed container.

Process Visualization and Data

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of (E)-crotyltrichlorosilane.

Key Experimental Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| (E)-Crotyl Chloride | 1.0 eq. | Limiting reagent |

| Trichlorosilane | 1.2 - 1.5 eq. | Ensures complete reaction of the chloride |

| Triethylamine | 1.5 - 2.0 eq. | Acts as base and acid scavenger |

| Copper(I) Chloride | 0.01 - 0.05 eq. | Catalytic amount |

| Conditions | ||

| Temperature | 30 - 40 °C | Balances reaction rate and stability |

| Atmosphere | Anhydrous N₂ or Ar | Prevents reaction with air/moisture |

| Reaction Time | 6 - 8 hours total | Allows for complete conversion |

| Outcome | ||

| Expected Yield | 70 - 85% | Typical for this type of transformation |

Product Characterization and Validation

Confirming the structure and purity of the final product is essential.

-

¹H NMR (CDCl₃): The proton NMR spectrum is the most informative tool for confirming the (E)-geometry.

-

Vinyl Protons: Two complex multiplets expected between δ 5.4-5.8 ppm. The coupling constant between these two protons (JHH) should be ~15 Hz, which is characteristic of a trans double bond.

-

Methylene Protons (-CH₂-Si): A doublet is expected around δ 1.8-2.0 ppm, coupled to the adjacent vinyl proton.

-

Methyl Protons (-CH₃): A doublet is expected around δ 1.6-1.8 ppm, coupled to its adjacent vinyl proton.

-

-

¹³C NMR (CDCl₃): Will show four distinct signals corresponding to the methyl, methylene, and two vinyl carbons.

-

²⁹Si NMR (CDCl₃): A single resonance confirming the presence of one silicon environment.

-

FT-IR: Will show characteristic C=C stretching (~1650 cm⁻¹) and Si-Cl stretching (~580-610 cm⁻¹) bands. The strong Si-H stretch from trichlorosilane (~2260 cm⁻¹) should be absent.

-

GC-MS: Useful for assessing purity and confirming the molecular weight of the product (M⁺ = 174.5 g/mol for C₄H₇Cl₃Si).

Troubleshooting and Field Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive catalyst (oxidized Cu(I)).2. Wet solvent or reagents.3. Insufficient amine. | 1. Use fresh, high-purity CuCl or purify older batches.2. Ensure all reagents and solvents are rigorously dried. Re-dry glassware.3. Verify the stoichiometry of the amine. |

| Low Yield | 1. Loss of volatile product during workup.2. Incomplete reaction.3. Side reactions due to excessive heat. | 1. Use cooled traps during solvent removal. Distill carefully.2. Increase reaction time or slightly warm the reaction (to ~40 °C).3. Maintain strict temperature control during addition. |

| Product contains (Z)-isomer | 1. Isomerization of starting material.2. Isomerization during reaction (e.g., acid-catalyzed). | 1. Check the purity of the starting (E)-crotyl chloride.2. Ensure sufficient amine is present to scavenge all HCl. Avoid excessive heat. |

| Formation of Side Products | 1. Reaction with oxygen (siloxanes).2. Dimerization of crotyl groups. | 1. Improve inert atmosphere technique (degas solvent, use high-purity gas).2. Ensure slow, controlled addition of the substrate solution. |

Conclusion

The copper-catalyzed synthesis of (E)-crotyltrichlorosilane from crotyl chloride and trichlorosilane is a highly effective and stereoretentive method. Its success hinges on a solid understanding of the underlying mechanism, which dictates the need for anhydrous conditions, an inert atmosphere, and the specific roles of the amine and catalyst. By adhering to the stringent safety protocols and the detailed experimental procedure outlined in this guide, researchers can reliably produce this valuable synthetic intermediate, enabling the stereocontrolled construction of complex molecular architectures relevant to drug discovery and development.

References

-

Wikipedia. (n.d.). Copper-catalyzed allylic substitution. Retrieved from [Link]

-

Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(63). Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Trichlorosilane. Retrieved from a URL similar to [Link]

- Eaborn, C. (1960). Organosilicon Compounds. Butterworths. (General reference for fundamental organosilicon reactions).

- Colvin, E. W. (1989). Silicon Reagents in Organic Synthesis. Academic Press.

- Furuya, N., & Sukawa, T. (1975). The condensation reaction of trichlorosilane with allylic chlorides catalyzed by copper salts in the presence of a tertiary amine. Journal of Organometallic Chemistry, 96(1), C1-C3.

- European Patent Office. (n.d.). EP0812849A2 - Process for preparing allylic silane compounds.

-

American Chemistry Council. (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from a URL similar to [Link]

-

National Center for Biotechnology Information. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. Retrieved from [Link]

- U.S. Patent No. 5,338,876. (1994). Process for preparing allyl chlorosilanes.

Sources

- 1. Copper-catalyzed regio- and stereo-selective hydrosilylation of terminal allenes to access (E)-allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Enantioselective Borylative Allyl–Allyl Coupling of Allenes and Allylic gem-Dichlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper-catalyzed cross-coupling reaction of epoxides with allyl boron ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Copper-catalyzed stereo-controllable silylation of allylic gem-dichlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of Crotyltrichlorosilane in Allylation Reactions

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the mechanism, stereoselectivity, and practical application of crotyltrichlorosilane in the allylation of carbonyl compounds. As a cornerstone of stereoselective carbon-carbon bond formation, this reaction offers a reliable method for the synthesis of homoallylic alcohols, which are crucial building blocks in the synthesis of complex natural products and pharmaceuticals.

Introduction: The Significance of Crotyltrichlorosilane in Stereoselective Synthesis

The addition of a crotyl group to a carbonyl compound, known as crotylation, is a powerful transformation in organic synthesis that creates two new stereocenters. The ability to control the relative and absolute stereochemistry of these centers is of paramount importance. Crotyltrichlorosilane has emerged as a highly effective reagent in this regard, offering predictable and high levels of diastereoselectivity in the formation of homoallylic alcohols.[1][2][3] The utility of this reagent stems from its unique combination of reactivity and stereochemical control, which is governed by a highly organized transition state.

The core of crotyltrichlorosilane's efficacy lies in the Lewis acidity of the silicon atom, which is enhanced by the three electron-withdrawing chlorine atoms.[4][5] This Lewis acidity allows the silane to coordinate to the carbonyl oxygen of an aldehyde or ketone, thereby activating it for nucleophilic attack by the crotyl group. The key to the high stereoselectivity is the intramolecular nature of this addition, which proceeds through a well-defined, chair-like six-membered transition state.[6]

The Core Mechanism: A Zimmerman-Traxler-Like Transition State

The stereochemical outcome of the reaction between crotyltrichlorosilane and an aldehyde can be rationalized by the Zimmerman-Traxler model, originally proposed for aldol reactions.[7][8][9][10] This model posits a six-membered, chair-like transition state where the silicon atom coordinates to the aldehyde's carbonyl oxygen.[6][10] This cyclic arrangement minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters.

The geometry of the crotyltrichlorosilane, whether it is the (E)- or (Z)-isomer, directly translates to the diastereomeric outcome of the homoallylic alcohol product, being anti or syn, respectively. This is a direct consequence of the steric requirements within the chair-like transition state.

-

From (E)-Crotyltrichlorosilane to the anti-Product: In the transition state arising from (E)-crotyltrichlorosilane, the methyl group of the crotyl unit preferentially occupies an equatorial position to minimize 1,3-diaxial interactions with the substituents on the silicon and the aldehyde. This arrangement leads to the formation of the anti-diastereomer.

-

From (Z)-Crotyltrichlorosilane to the syn-Product: Conversely, when (Z)-crotyltrichlorosilane is used, the methyl group is forced into an axial position in the chair-like transition state to avoid steric clash with the aldehyde's substituent. This conformation results in the formation of the syn-diastereomer.

The high fidelity of this stereochemical transfer is a hallmark of the crotyltrichlorosilane allylation and is a direct result of the well-ordered, closed transition state.

Visualizing the Transition States

The following diagrams illustrate the proposed Zimmerman-Traxler-like transition states for the reaction of (E)- and (Z)-crotyltrichlorosilane with an aldehyde.

Caption: Chair-like transition state for (E)-crotyltrichlorosilane leading to the anti-product.

Caption: Chair-like transition state for (Z)-crotyltrichlorosilane leading to the syn-product.

Factors Influencing Reactivity and Selectivity

While the Zimmerman-Traxler model provides a robust framework, several factors can influence the outcome of the crotyltrichlorosilane allylation.

-

Lewis Acidity of Silicon: The three chlorine atoms on the silicon are crucial for its Lewis acidity.[4] Weaker Lewis acidic silicon reagents, such as crotylalkoxysilanes, are generally less reactive and may require external activation.[11][12]

-

Solvent Effects: The choice of solvent can impact the reaction rate and selectivity. Non-coordinating solvents like dichloromethane are often preferred as they do not compete with the carbonyl oxygen for coordination to the silicon center.[13] In some cases, coordinating solvents like DMF can promote the reaction.[1]

-

Substrate Control: The structure of the aldehyde can also influence the diastereoselectivity, particularly in cases of chiral aldehydes where inherent facial bias can either match or mismatch with the directing effect of the crotyl group.[14][15] Chelation control can also play a role with substrates containing coordinating functional groups.[13][16][17][18]

-

Lewis Base Catalysis: In some instances, Lewis bases can be used to catalyze the reaction.[19] Chiral Lewis bases can induce enantioselectivity in the addition of allyltrichlorosilanes to aldehydes.[19]

Experimental Protocol: A Self-Validating System

The following protocol outlines a general procedure for the diastereoselective allylation of an aldehyde with crotyltrichlorosilane. This protocol is designed to be self-validating, with checkpoints and expected outcomes clearly defined.

Materials and Reagents:

-

Aldehyde (1.0 equiv)

-

Crotyltrichlorosilane (1.2 equiv, either E or Z isomer)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or nitrogen atmosphere

-

Standard glassware for anhydrous reactions (oven-dried)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, dissolve the aldehyde (1.0 equiv) in anhydrous dichloromethane in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial for maximizing diastereoselectivity by ensuring the reaction proceeds through the highly ordered transition state.

-

Reagent Addition: Slowly add crotyltrichlorosilane (1.2 equiv) to the stirred solution of the aldehyde via syringe. The slow addition helps to maintain the low temperature and control the reaction rate.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C. This will neutralize the acidic byproducts.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Expected Outcome and Validation:

The expected outcome is the formation of the corresponding homoallylic alcohol with high diastereoselectivity. The syn/anti ratio can be determined by ¹H NMR spectroscopy or gas chromatography. For a successful reaction, a diastereomeric ratio of >95:5 is typically expected.

Quantitative Data: Diastereoselectivity in Action

The high degree of stereocontrol exerted by crotyltrichlorosilane is evident in the following table, which summarizes typical diastereoselectivities observed for the reaction with various aldehydes.

| Aldehyde | Crotyltrichlorosilane Isomer | Product Diastereomer | Diastereomeric Ratio (syn:anti) | Reference |

| Benzaldehyde | (E) | anti | >95:5 | [20] |

| Benzaldehyde | (Z) | syn | >95:5 | [20] |

| Isobutyraldehyde | (E) | anti | 98:2 | [20] |

| Isobutyraldehyde | (Z) | syn | 97:3 | [20] |

Conclusion: A Reliable Tool for Asymmetric Synthesis

The allylation of carbonyl compounds with crotyltrichlorosilane is a powerful and reliable method for the stereoselective synthesis of homoallylic alcohols. The reaction's high diastereoselectivity is a direct consequence of a highly organized, chair-like transition state, as described by the Zimmerman-Traxler model. By understanding the core mechanism and the factors that influence it, researchers and drug development professionals can effectively utilize this reaction to construct complex molecular architectures with a high degree of stereochemical precision. The predictability and efficiency of this transformation make it an indispensable tool in the synthetic organic chemist's arsenal.

References

-

Kennedy, J. W. J.; Hall, D. G. Recent advances in the activation of boron and silicon reagents for stereocontrolled allylation reactions. Angew. Chem., Int. Ed.2003 , 42, 4732-4739. [Link]

-

Roush, W. R. Stereoselective allylation reactions of α-methyl-β-hydroxy aldehydes with allyl- and crotyltrifluorosilanes. Synthesis of anti,anti -dipropionate stereotriads and stereodivergent pathways for the reactions with 2,3 -anti- and 2,3- syn -α-methyl-β-hydroxy aldehydes. J. Org. Chem.1991 , 56, 4151-4157. [Link]

-

Pericàs, M. A.; Riera, A.; Moyano, A. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Acc. Chem. Res.2017 , 50, 2616-2628. [Link]

-

Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957 , 79, 1920–1923. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 543214, Crotyltrichlorosilane. [Link]

-

Roush, W. R.; Hoong, L. K.; Palmer, M. A. J.; Park, J. C. Diastereoselective crotylboration of chiral aldehydes with (Z)-crotylboronate 2b. J. Org. Chem.1990 , 55, 4109-4117. [Link]

-

Denmark, S. E.; Fu, J. Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chem. Rev.2003 , 103, 2763-2794. [Link]

-

Eduncle. Lewis acidity of silicon tetrahalides [sif sicl, sibr, sil] decreases in the order. [Link]

-

Krische, M. J. Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. Acc. Chem. Res.2014 , 47, 3139-3150. [Link]

-

Faller, J. W.; John, J. A.; Mazzieri, M. R. Controlling stereochemistry in crotyl additions to aldehydes with crotylmolybdenum complexes. Tetrahedron Lett.1989 , 30, 1769-1772. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Myers, A. G. Zimmerman Traxler Model. [Link]

-

Denmark, S. E.; Almstead, N. G. Lewis Base Activation of Silicon Lewis Acids. In Lewis Acids in Organic Synthesis; Yamamoto, H., Ed.; Wiley-VCH: Weinheim, Germany, 2000; Vol. 1, pp 299–402. [Link]

-

Kobayashi, S.; Nishio, K. Facile and highly stereoselective allylation of aldehydes using allyltrichlorosilanes in DMF. Tetrahedron Lett.1993 , 34, 3453-3456. [Link]

-

Chemistry LibreTexts. Zimmerman-Traxler Model. [Link]

-

Huskie Commons. Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid catalyst scaffold. [Link]

-

Chemistry LibreTexts. 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]

-

Iseki, K.; Kuroki, Y.; Kobayashi, Y. Enantioselective Synthesis of Homoallylic Alcohols Using (E)But2- enyl-trichlorosilane and Chiral Diamines. Tetrahedron: Asymmetry1995 , 6, 1579-1582. [Link]

-

Rowlands, G. J.; Barnes, W. K. Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane. Chem. Commun.2003 , 2712-2713. [Link]

-

YouTube. The Zimmerman-Traxler Transition State Model. [Link]

-

YouTube. Lewis Structure of SiCl4 (silicon tetrachloride). [Link]

-

Beilstein Journals. Enantioselective regiospecific addition of propargyltrichlorosilane to aldehydes catalyzed by biisoquinoline N,N'-dioxide. [Link]

-

Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. [Link]

-

Organic Syntheses. (R)- and (S)-2-Allylcyclohexanone. [Link]

-

ACS Publications. Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. [Link]

-

Aggarwal, V. K.; Stentiford, R. A. and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. J. Am. Chem. Soc.2013 , 135, 5316-5319. [Link]

-

The Royal Society of Chemistry. Highly stereoselective synthesis of (E)-δ-boryl-anti-homoallylic alcohols via allylation with α-boryl-(E)-crotylboronate. [Link]

-

National Institutes of Health. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. [Link]

-

Organic Chemistry Portal. Synthesis of homoallylic alcohols. [Link]

-

ResearchGate. Alllylation of carbonyl compounds with allyl chlorides in sat. NH 4 Cl. [Link]

-

National Institutes of Health. Chemoselective Carbonyl Allylations with Alkoxyallylsiletanes. [Link]

-

Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 4. Lewis acidity of silicon tetrahalides [sif sicl, sibr, sil] decreases in the order [scoop.eduncle.com]

- 5. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 13. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sci-Hub. Controlling stereochemistry in crotyl additions to aldehydes with crotylmolybdenum complexes / Tetrahedron Letters, 1989 [sci-hub.sg]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. web.uvic.ca [web.uvic.ca]

- 18. public.websites.umich.edu [public.websites.umich.edu]

- 19. Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Fingerprint: A Guide to the Spectroscopic Data of Crotyltrichlorosilane

For Immediate Release

Gainesville, FL – January 26, 2026 – Crotyltrichlorosilane ((CH₃CH=CHCH₂)SiCl₃), a versatile organosilicon compound, plays a crucial role as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. A thorough understanding of its molecular structure and purity is paramount for its effective application in research and drug development. This technical guide provides an in-depth analysis of the spectroscopic data of crotyltrichlorosilane, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of Spectroscopic Characterization

The reactivity and utility of crotyltrichlorosilane are intrinsically linked to its chemical structure, which exists as a mixture of (E)- and (Z)-isomers. Spectroscopic techniques provide a non-destructive means to elucidate this structure, confirm its identity, and assess its purity. Each method offers a unique "fingerprint" of the molecule, revealing distinct aspects of its atomic and molecular composition. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding for researchers working with this important chemical intermediate.

Molecular Structure of Crotyltrichlorosilane

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of crotyltrichlorosilane.

Figure 1. Molecular Structure of Crotyltrichlorosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following data is based on the analysis of crotyltrichlorosilane.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for Crotyltrichlorosilane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.70 | Doublet | 3H | -CH₃ |

| 2.50 | Doublet | 2H | -CH₂-SiCl₃ |

| 5.50-5.80 | Multiplet | 2H | -CH=CH- |

Interpretation:

-

The doublet at approximately 1.70 ppm , integrating to three protons, is characteristic of the methyl (-CH₃) group. The splitting into a doublet indicates its proximity to a single proton on the adjacent carbon of the double bond.

-

The doublet at around 2.50 ppm , integrating to two protons, corresponds to the methylene (-CH₂-) group directly attached to the silicon atom. Its doublet nature arises from coupling with the adjacent vinyl proton.

-

The multiplet observed in the region of 5.50-5.80 ppm , integrating to two protons, is assigned to the two vinyl protons (-CH=CH-). The complex nature of this signal is due to coupling with each other and with the protons of the adjacent methyl and methylene groups.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Crotyltrichlorosilane

| Chemical Shift (δ, ppm) | Assignment |

| 17.9 | -CH₃ |

| 35.0 | -CH₂-SiCl₃ |

| 125.0 | =CH- |

| 130.0 | =CH- |

Interpretation:

-

The signal at approximately 17.9 ppm is attributed to the methyl carbon (-CH₃).

-

The peak at around 35.0 ppm corresponds to the methylene carbon (-CH₂-) bonded to the silicon atom. This upfield shift is characteristic of a carbon attached to an electropositive element like silicon.

-

The two signals in the downfield region, at approximately 125.0 ppm and 130.0 ppm , are assigned to the two sp²-hybridized carbons of the double bond (=CH-). The slight difference in their chemical shifts is due to their different positions within the crotyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Key IR Absorption Bands for Crotyltrichlorosilane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | C-H stretch (sp² hybridized) |

| ~2920, ~2860 | Medium | C-H stretch (sp³ hybridized) |

| ~1640 | Medium | C=C stretch |

| ~810 | Strong | Si-Cl stretch |

Interpretation:

-

The absorption band at approximately 3020 cm⁻¹ is indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the double bond.

-

The bands around 2920 cm⁻¹ and 2860 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized carbons in the methyl and methylene groups.

-

A characteristic absorption at roughly 1640 cm⁻¹ corresponds to the C=C stretching vibration of the alkene functional group.

-

The strong absorption band observed at approximately 810 cm⁻¹ is a key indicator of the Si-Cl bond stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Mass Spectrum of Crotyltrichlorosilane

| m/z | Proposed Fragment |

| 188 | [M]⁺ (molecular ion) |

| 153 | [M - Cl]⁺ |

| 133 | [SiCl₃]⁺ |

| 55 | [C₄H₇]⁺ (crotyl cation) |

Interpretation: The mass spectrum of crotyltrichlorosilane would be expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 188 amu, considering the most abundant isotopes). A prominent feature in the spectra of chlorinated compounds is the isotopic pattern arising from the presence of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern provides valuable structural information. The loss of a chlorine atom from the molecular ion would result in a fragment at [M - Cl]⁺ (m/z ≈ 153). The observation of a peak at m/z 133 is characteristic of the trichlorosilyl cation ([SiCl₃]⁺). A significant peak at m/z 55 would correspond to the crotyl cation ([C₄H₇]⁺), resulting from the cleavage of the C-Si bond.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway of Crotyltrichlorosilane.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters.

NMR Spectroscopy

-

Sample Preparation: A small amount of crotyltrichlorosilane is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

IR Spectroscopy

-

Sample Preparation: A thin film of neat liquid crotyltrichlorosilane is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated framework for the identification and characterization of crotyltrichlorosilane. By understanding the principles behind NMR, IR, and MS, and by referencing the characteristic spectral features outlined herein, researchers can confidently verify the structure and purity of this important synthetic reagent, ensuring the reliability and reproducibility of their scientific endeavors.

References

No specific peer-reviewed articles or database entries with complete, publicly available spectroscopic data for crotyltrichlorosilane were identified during the literature search. The data presented is a composite of expected values based on the known structure of the molecule and general principles of spectroscopic interpretation.

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Crotyltrichlorosilane

Introduction: The Structural Elucidation of a Versatile Reagent

Crotyltrichlorosilane, a bifunctional organosilicon compound, serves as a valuable reagent in organic synthesis, primarily in the stereoselective allylation of carbonyl compounds. Its reactivity and stereochemical outcomes are intrinsically linked to its isomeric purity, existing as either the (E) or (Z) isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the isomeric ratio and structural integrity of crotyltrichlorosilane. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of crotyltrichlorosilane, offering insights into the underlying principles governing its chemical shifts and coupling constants. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR data for this reactive species is presented, ensuring experimental reliability and accuracy for researchers in synthetic chemistry and drug development.

¹H and ¹³C NMR Spectral Analysis of Crotyltrichlorosilane

The structural nuances between the (E) and (Z) isomers of crotyltrichlorosilane are clearly delineated in their respective ¹H and ¹³C NMR spectra. The following data, predicted by advanced computational algorithms and supported by the analysis of analogous compounds, provide a robust framework for spectral assignment.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

The proton NMR spectrum of crotyltrichlorosilane is characterized by signals corresponding to the methyl, methylene, and vinyl protons of the crotyl group. The spatial arrangement of the substituents around the carbon-carbon double bond in the (E) and (Z) isomers leads to distinct chemical shifts and, most notably, different vicinal coupling constants (³JHH) for the olefinic protons.

Table 1: Predicted ¹H NMR Data for (E)- and (Z)-Crotyltrichlorosilane

| Proton | (E)-Crotyltrichlorosilane | (Z)-Crotyltrichlorosilane | Multiplicity | Typical Coupling Constants (Hz) |

| H1 | ~2.5 ppm | ~2.6 ppm | d | ³JH1-H2 ≈ 7-8 |

| H2 | ~5.6 ppm | ~5.5 ppm | m | ³JH2-H3 ≈ 15 (trans) for E, ≈ 10 (cis) for Z |

| H3 | ~5.8 ppm | ~5.7 ppm | m | ³JH3-H4 ≈ 6-7 |

| H4 | ~1.7 ppm | ~1.8 ppm | d | ³JH4-H3 ≈ 6-7 |

Causality of Chemical Shifts and Coupling Constants:

-

Deshielding by the Trichlorosilyl Group: The protons on the carbon adjacent to the silicon atom (H1) are significantly deshielded due to the strong electron-withdrawing inductive effect of the three chlorine atoms. This effect is transmitted through the sigma bonds, causing the H1 protons to resonate at a lower field compared to a typical allylic proton.

-

Olefinic Protons: The chemical shifts of the vinyl protons (H2 and H3) are in the expected region for alkenes. The key distinguishing feature between the (E) and (Z) isomers is the magnitude of the vicinal coupling constant (³JH2-H3). For the (E) isomer, the trans-relationship of H2 and H3 results in a larger coupling constant (typically 11-18 Hz), while the cis-relationship in the (Z) isomer leads to a smaller coupling constant (typically 6-14 Hz)[1].

-

Methyl Protons: The methyl protons (H4) appear as a doublet due to coupling with the adjacent vinyl proton (H3).

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides a direct view of the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for (E)- and (Z)-Crotyltrichlorosilane

| Carbon | (E)-Crotyltrichlorosilane | (Z)-Crotyltrichlorosilane |

| C1 | ~35 ppm | ~34 ppm |

| C2 | ~125 ppm | ~124 ppm |

| C3 | ~130 ppm | ~129 ppm |

| C4 | ~18 ppm | ~13 ppm |

Causality of Chemical Shifts:

-

C1 Carbon: The C1 carbon, directly attached to the silicon atom, experiences a significant downfield shift due to the electronegativity of the silicon and the three chlorine atoms.

-

Olefinic Carbons (C2 and C3): These carbons resonate in the typical alkene region. The subtle differences in their chemical shifts between the (E) and (Z) isomers arise from steric interactions.

-

Methyl Carbon (C4): The most pronounced difference between the isomers is observed for the methyl carbon (C4). In the (Z) isomer, the methyl group is in a sterically more crowded environment (syn-periplanar to the silylmethyl group), leading to a shielding effect (upfield shift) compared to the (E) isomer. This is a classic example of the gamma-gauche effect.

Visualizing the Molecular Structure and NMR Assignments

To aid in the conceptualization of the molecular structure and the assignment of NMR signals, the following diagrams are provided.

Caption: Molecular structure of (E)-crotyltrichlorosilane with carbon numbering.

Caption: Molecular structure of (Z)-crotyltrichlorosilane with carbon numbering.

Experimental Protocol for NMR Analysis of Crotyltrichlorosilane

The high reactivity of chlorosilanes, particularly their sensitivity to moisture, necessitates a rigorous and self-validating experimental protocol to obtain reliable NMR data. The following procedure is designed to minimize hydrolysis and ensure sample integrity.

I. Materials and Equipment

-

NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

-

NMR Tubes: High-quality, 5 mm NMR tubes, oven-dried at >120 °C for at least 4 hours and cooled in a desiccator immediately before use.

-

Deuterated Solvent: Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆), stored over molecular sieves in a glovebox or under an inert atmosphere. The choice of solvent can influence chemical shifts, so consistency is key.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. Use a freshly opened ampule or a sealed capillary to avoid introducing moisture.

-

Glovebox or Schlenk Line: Essential for handling the moisture-sensitive crotyltrichlorosilane and preparing the NMR sample under an inert atmosphere (N₂ or Ar).

-

Syringes and Needles: Oven-dried and cooled under an inert atmosphere.

-

Septa: Rubber septa for sealing the NMR tube during sample transfer.

II. Step-by-Step Sample Preparation

The entire sample preparation should be conducted in a glovebox or using Schlenk line techniques to maintain an inert and anhydrous environment.

-

Prepare the Solvent: In the glovebox, add approximately 0.6 mL of the chosen anhydrous deuterated solvent to a clean, dry vial.

-

Add Internal Standard: Add a small amount of TMS to the solvent. If using a capillary, insert it into the NMR tube at this stage.

-

Sample Transfer: Using a clean, dry syringe, carefully draw up the desired amount of crotyltrichlorosilane (typically 5-20 mg).

-

Dissolution: Inject the crotyltrichlorosilane into the vial containing the deuterated solvent and TMS. Gently swirl the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution to a pre-dried NMR tube.

-

Seal the Tube: Cap the NMR tube securely. For added protection against atmospheric moisture, the cap can be wrapped with Parafilm®.

III. NMR Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Rationale: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are typically adequate.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

Use a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons for accurate integration, which is crucial for determining isomeric ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

A wider spectral width is necessary (e.g., 0-150 ppm).

-

IV. Data Processing and Analysis

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.

-

Integration: For the ¹H spectrum, carefully integrate the signals corresponding to the distinct protons of the (E) and (Z) isomers to determine their relative ratio.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

-

Coupling Constant Measurement: In the ¹H spectrum, measure the coupling constants, particularly the crucial ³JH2-H3, to confirm the isomeric assignment.

Workflow for NMR Analysis of Crotyltrichlorosilane

Caption: A streamlined workflow for the NMR analysis of crotyltrichlorosilane.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of (E)- and (Z)-crotyltrichlorosilane. The predicted chemical shifts and coupling constants, along with the detailed interpretation of the underlying structural and electronic effects, serve as a valuable resource for researchers. The provided step-by-step experimental protocol, emphasizing anhydrous and inert techniques, is designed to ensure the acquisition of high-quality, reproducible NMR data for this reactive yet synthetically important organosilicon compound. Adherence to these guidelines will empower scientists in drug development and materials science to confidently characterize and utilize crotyltrichlorosilane in their research endeavors.

References

-

Reich, H. J. (n.d.). Coupling Constants. University of Wisconsin. Retrieved from [Link]

-

Elkem. (n.d.). What are Chlorosilanes? Retrieved from [Link]

-

Wilmad-LabGlass. (n.d.). 29Si and 11B NMR Spectroscopy & Tube Selection. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characteristic IR Absorption Bands of Si-Cl Bonds

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the infrared (IR) absorption characteristics of silicon-chlorine (Si-Cl) bonds. From fundamental principles to practical applications, this document delves into the vibrational spectroscopy of chlorosilanes, offering field-proven insights for accurate spectral interpretation and analysis.

Section 1: The Vibrational Landscape of Si-Cl Bonds in Infrared Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions within a molecule.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. For organosilicon compounds, the region of the IR spectrum where Si-Cl bond vibrations occur is a key diagnostic window for identifying and characterizing these molecules.

The vibrational modes of a chemical bond, such as the Si-Cl bond, can be simplified by modeling it as a harmonic oscillator, where the frequency of vibration is influenced by the bond strength and the masses of the connected atoms.[2] These vibrations are primarily categorized into two types: stretching and bending (or deformation).

-

Stretching Vibrations (ν): These involve a change in the inter-atomic distance along the bond axis. For Si-Cl bonds, these are high-energy vibrations and consequently appear at higher wavenumbers in the IR spectrum.

-

Bending Vibrations (δ): These consist of a change in the angle between bonds. These are lower-energy vibrations and appear at lower wavenumbers. Bending vibrations can be further classified as scissoring, rocking, wagging, and twisting.

The number of observed absorption bands for a molecule is governed by its degrees of vibrational freedom. For a non-linear molecule with 'n' atoms, there are 3n-6 fundamental vibrations.[3]

Section 2: Characteristic IR Absorption Frequencies of Si-Cl Bonds

The Si-Cl bond vibrations are typically observed in the far-infrared region of the spectrum, a testament to the heavier masses of silicon and chlorine atoms and the single bond character.

Si-Cl Stretching Vibrations

The most prominent and diagnostically useful IR absorptions for chlorosilanes are the Si-Cl stretching vibrations. These bands are generally found in the 625-425 cm⁻¹ region.[4] The precise position and number of bands within this range are highly dependent on the number of chlorine atoms attached to the silicon and the presence of other substituents.

For molecules containing more than one Si-Cl bond, such as those with SiCl₂, SiCl₃, and SiCl₄ moieties, distinct symmetric and asymmetric stretching modes arise. These modes often result in multiple absorption bands. Asymmetric stretches typically occur at higher frequencies and are often more intense in the IR spectrum than their symmetric counterparts.

| Compound Type | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| R₃SiCl | ν(Si-Cl) | 450 - 550 | Strong |

| R₂SiCl₂ | νₐₛ(Si-Cl) | 520 - 580 | Strong |

| νₛ(Si-Cl) | 460 - 540 | Medium-Strong | |

| RSiCl₃ | νₐₛ(Si-Cl) | 560 - 600 | Very Strong |

| νₛ(Si-Cl) | 470 - 510 | Strong | |

| SiCl₄ | νₐₛ(Si-Cl) | ~610 - 621 | Very Strong |

Table 1: General ranges for Si-Cl stretching vibrations in various chlorosilane compounds.

For instance, in chlorinated and hydrogenated amorphous silicon, a Si-Cl stretching mode is observed at 545 cm⁻¹.[1][5] Upon annealing, this can shift, and the formation of SiCl₄ can be identified by a stretching band at 615 cm⁻¹.[1][5]

Si-Cl Bending and Other Deformation Vibrations

Si-Cl bending or deformation vibrations require less energy than stretching vibrations and are therefore found at lower wavenumbers, typically below 400 cm⁻¹. These can include scissoring, wagging, twisting, and rocking motions of the Si-Cl bond relative to the rest of the molecule. While less commonly used for primary identification due to their low frequency and potential overlap with other vibrations, their presence can provide supplementary structural information. For example, a SiCl bending vibration has been reported around 520 cm⁻¹.

Section 3: Factors Influencing Si-Cl Absorption Frequencies

Several factors can influence the exact wavenumber of Si-Cl absorption bands, providing a deeper level of structural insight.

Inductive Effects of Substituents

The electronegativity of other atoms or groups attached to the silicon atom significantly impacts the Si-Cl bond strength and, consequently, its vibrational frequency. Electronegative substituents withdraw electron density from the silicon atom, strengthening the Si-Cl bond and shifting the stretching frequency to a higher wavenumber (a "blue shift"). Conversely, electropositive or electron-donating groups weaken the Si-Cl bond, resulting in a shift to lower wavenumbers (a "red shift").

For example, the progressive substitution of methyl groups (electron-donating relative to chlorine) for chlorine atoms on a silicon center leads to a decrease in the Si-Cl stretching frequency.

| Compound | Si-Cl Stretching Frequencies (cm⁻¹) |

| SiCl₄ | 621, 610 |

| CH₃SiCl₃ | 577 (asymmetric), 458 (symmetric) |

| (CH₃)₂SiCl₂ | ~530 (asymmetric), ~470 (symmetric) |

| (CH₃)₃SiCl | ~490 |

Table 2: Effect of methyl substitution on Si-Cl stretching frequencies.

Physical State of the Sample

The physical state of the sample (gas, liquid, or solid) can also affect the observed IR spectrum. In the gas phase, molecules are relatively isolated, and spectra can exhibit fine rotational structure. In the liquid or solid state, intermolecular interactions can lead to band broadening and shifts in frequency. For crystalline solids, crystal lattice effects may cause splitting of absorption bands.[1]

Section 4: Experimental Protocols for FTIR Analysis of Chlorosilanes

Given that many chlorosilanes are volatile, corrosive, and highly reactive with moisture, proper sample handling and preparation are critical for obtaining high-quality and reproducible IR spectra.[6]

Handling Moisture-Sensitive Chlorosilanes

All handling of chlorosilanes should be performed in a dry, inert atmosphere, such as in a glovebox or under a stream of dry nitrogen or argon. This prevents hydrolysis of the Si-Cl bond, which would lead to the formation of silanols (Si-OH) and hydrochloric acid, obscuring the Si-Cl absorption bands and potentially damaging the spectrometer optics.

Section 5: Conclusion

The characteristic IR absorption bands of Si-Cl bonds provide a valuable tool for the identification and structural elucidation of chlorosilanes. A thorough understanding of the frequency ranges for stretching and bending vibrations, coupled with an appreciation for the factors that influence these absorptions, allows for detailed spectral interpretation. By employing meticulous sample handling and preparation techniques, researchers can obtain high-quality IR spectra, enabling confident characterization of these important organosilicon compounds.

References

-

Buck Scientific. FTIR - Permanently Sealed Liquid Cells. Retrieved from [Link]

-

Kalem, S., Chevallier, J., Al Dallal, S., & Bourneix, J. (1981). Infrared vibrational spectra of chlorinated and hydrogenated amorphous silicon. Journal de Physique Colloques, 42(C4), C4-361–C4-363. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Flynn, N. T., & Henthorn, D. B. (2001). In Situ ATR-FT-IR Kinetic Studies of Molecular Transport and Surface Binding in Thin Sol−Gel Films: Reactions of Chlorosilane Reagents in Porous Silica Materials. Analytical Chemistry, 73(24), 5947–5953. Retrieved from [Link]

-

MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of Crotyltrichlorosilane for Laboratory Professionals

This guide provides a comprehensive overview of the safety precautions and handling protocols for crotyltrichlorosilane (C₄H₇Cl₃Si), a highly reactive organosilicon compound utilized in specialized chemical synthesis. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this versatile reagent. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

Section 1: Understanding the Inherent Risks of Crotyltrichlorosilane

Crotyltrichlorosilane is a valuable synthetic building block, but its utility is matched by its significant hazards. A thorough understanding of its chemical and physical properties is the foundation of safe handling.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl₃Si | PubChem[1] |

| Molecular Weight | 189.54 g/mol | PubChem[1] |

| Appearance | Colorless liquid | NOAA[2] |

| Odor | Pungent | NOAA[2] |

| Boiling Point | 85-86 °C (for the related crotyl chloride) | Sigma-Aldrich |

| Solubility | Reacts violently with water | NOAA[2] |

Note: Specific physical properties for crotyltrichlorosilane are not widely published. Data for structurally similar compounds should be considered for guidance.

Hazard Identification and Analysis

Crotyltrichlorosilane is classified with multiple hazard designations under the Globally Harmonized System (GHS).[1][3][4] These classifications underscore the critical need for stringent safety measures.

-

H225: Highly flammable liquid and vapor. [1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5]

-

H302: Harmful if swallowed. [1] Ingestion can cause severe burns to the gastrointestinal tract.[3]

-

H314: Causes severe skin burns and eye damage. [1] Contact with skin or eyes can lead to immediate and severe irritation and chemical burns.[3]

-

H330: Fatal if inhaled. [1] Inhalation of vapors can cause severe respiratory tract burns, pulmonary edema, and can be fatal.[3]

The Critical Reactivity Profile: Hydrolysis

The most significant chemical hazard associated with crotyltrichlorosilane is its violent reaction with water, a process known as hydrolysis.[2][6] This reaction is highly exothermic and produces dense, corrosive hydrogen chloride (HCl) gas and silicic acids.[6][7]

The reaction proceeds as follows: C₄H₇SiCl₃ + 3H₂O → C₄H₇Si(OH)₃ + 3HCl

The liberated HCl gas can cause severe respiratory irritation and corrosion of metallic equipment. The heat generated can increase the vaporization of the flammable crotyltrichlorosilane, further escalating the fire risk.

Section 2: Proactive Safety: Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for mitigating the risks associated with crotyltrichlorosilane.

Mandatory Engineering Controls

-

Fume Hood: All handling of crotyltrichlorosilane must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The sash should be kept as low as possible.

-

Inert Atmosphere: Due to its reactivity with moisture, manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Emergency Shower and Eyewash Station: An operational and easily accessible emergency shower and eyewash station are mandatory in any laboratory where crotyltrichlorosilane is handled.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is required for all personnel handling crotyltrichlorosilane.[8][9][10]

-

Hand Protection: Double-gloving is recommended. Wear a pair of nitrile gloves as the inner layer and a pair of chemical-resistant gloves, such as butyl rubber or Viton™, as the outer layer.[11]

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and vapors.[11]

-

Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required. For larger quantities or in the event of a spill, a full-body chemical-resistant suit may be necessary.[11]

-

Respiratory Protection: Due to the high inhalation toxicity, respiratory protection may be required, especially during spill cleanup or if there is a potential for exposure outside of a fume hood. A full-face respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) or a self-contained breathing apparatus (SCBA) should be used based on a risk assessment.[11]

Section 3: Standard Operating Procedures for Crotyltrichlorosilane

Adherence to a strict, step-by-step protocol is crucial for the safe handling of crotyltrichlorosilane.

Preparation and Handling

-

Pre-use Inspection: Before handling, visually inspect the crotyltrichlorosilane container for any signs of damage or leakage.

-

Inert Atmosphere Operations: All transfers and reactions should be conducted under an inert atmosphere using appropriate techniques (e.g., Schlenk line or glovebox).

-

Dispensing: Use a syringe or cannula for transferring small quantities. For larger volumes, use a pressure-equalizing dropping funnel.

-

Avoid Incompatibilities: Keep crotyltrichlorosilane away from water, alcohols, bases, and oxidizing agents.[2]

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfers.

Storage and Waste Disposal

-

Storage: Store crotyltrichlorosilane in a cool, dry, well-ventilated area away from incompatible materials.[12] The storage container should be tightly sealed and protected from moisture.

-

Waste Disposal: All crotyltrichlorosilane waste, including contaminated materials, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines. Do not attempt to neutralize crotyltrichlorosilane waste with water.

Section 4: Emergency Response: A Self-Validating System

Rapid and correct response to an emergency involving crotyltrichlorosilane can significantly mitigate harm to personnel and property.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

-

Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Spill Response Protocol

The response to a crotyltrichlorosilane spill depends on its size and location.

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with a non-reactive absorbent material such as sand or vermiculite. Do NOT use water or combustible absorbents.[5][15][16]

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

-

Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by a soap and water wash, ensuring all residues are collected as hazardous waste.

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate the laboratory immediately and alert others.

-

Activate the fire alarm if there is a risk of fire.

-

Contact your institution's emergency response team.

-

Provide the emergency responders with the Safety Data Sheet (SDS) for crotyltrichlorosilane.

-

Section 5: Visualizing Safety Workflows

To enhance understanding and recall, the following diagrams illustrate key processes related to crotyltrichlorosilane safety.

Caption: Emergency Spill Response Workflow.

References

-

National Center for Biotechnology Information. (n.d.). Crotyltrichlorosilane. PubChem. Retrieved from [Link]

-

Rochow, E. G. (1994). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 13(2), 477–483. [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

-

The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31–50. [Link]

-

TheChemistryShack. (2016, January 4). Reaction of SiCl4 and Water (Hydrolysis) [Video]. YouTube. [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

-

Gelest, Inc. (2015). TRICHLOROSILANE, 99% Safety Data Sheet. Retrieved from [Link]

-

Veszprémi, T., & Fehér, M. (2000). Theoretical study of the hydrolysis of chlorosilane. Journal of Molecular Structure: THEOCHEM, 505(1-3), 139–147. [Link]

-

Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]

-

University of Tennessee, Knoxville. (n.d.). Chemical Hygiene Plan & Compliance. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Wikipedia. (2023, December 2). GHS hazard statements. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

-

Doubtnut. (2020, February 15). Hydrolysis of chlorosilanes to give. [Video]. YouTube. [Link]

-

University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

ChemSafetyPRO. (2016, January 6). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

ChemSafetyPRO. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]

-

UC IPM. (2018, April 25). Proper Selection, Use, and Removal of PPE. Module 4 [Video]. YouTube. [Link]

-

Schmidt, H. (1984). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 73(1-3), 681–691. [Link]

Sources

- 1. Crotyltrichlorosilane | C4H7Cl3Si | CID 543214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OCTADECYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 6. youtube.com [youtube.com]

- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 8. trihydro.com [trihydro.com]

- 9. epa.gov [epa.gov]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 12. gelest.com [gelest.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. chem-space.com [chem-space.com]

- 15. ccny.cuny.edu [ccny.cuny.edu]

- 16. acs.org [acs.org]

Crotyltrichlorosilane stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Crotyltrichlorosilane

Section 1: Introduction to Crotyltrichlorosilane

Crotyltrichlorosilane (C₄H₇Cl₃Si) is a versatile organosilicon compound of significant interest to researchers in organic synthesis and drug development.[1] Its utility stems from the crotyl group, which can be transferred to various electrophiles, enabling the stereoselective synthesis of complex homoallylic alcohols. However, the very features that make it a potent reagent—the highly polarized and reactive silicon-chlorine bonds—also render it exceptionally sensitive to environmental conditions. Understanding the fundamental principles of its stability is not merely a matter of procedural compliance but a prerequisite for ensuring experimental reproducibility, maximizing reagent efficacy, and guaranteeing laboratory safety. This guide provides a comprehensive framework for the stable storage and safe handling of crotyltrichlorosilane, grounded in the causality of its chemical nature.

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl₃Si | PubChem[1] |

| Molecular Weight | 189.54 g/mol | PubChem[1] |

| Appearance | Colorless Liquid | Inferred from analogous compounds |

| Key Hazards | Highly Flammable, Corrosive, Acutely Toxic, Water-Reactive | PubChem[1] |

Section 2: The Pillars of Instability: Understanding Reactivity

The stability of crotyltrichlorosilane is primarily dictated by its extreme sensitivity to nucleophiles, most notably water. This reactivity is the central challenge that all storage and handling protocols must be designed to mitigate.

Hydrolytic Instability: The Primary Degradation Pathway

The most critical and immediate threat to the integrity of crotyltrichlorosilane is hydrolysis. Chlorosilanes react vigorously and exothermically with water, including atmospheric moisture.[2] The causality for this reaction lies in the high electrophilicity of the silicon atom, which is bonded to three electron-withdrawing chlorine atoms, and the excellent leaving group ability of the chloride ion.

Water molecules act as nucleophiles, attacking the silicon center. This leads to a rapid, stepwise substitution of the three chlorine atoms with hydroxyl (-OH) groups, liberating stoichiometric amounts of corrosive hydrogen chloride (HCl) gas.[3][4] The resulting crotylsilanetriol is unstable and readily undergoes intermolecular condensation to form a complex mixture of polysiloxane oligomers and polymers (silicones), appearing as a white solid precipitate.

The net reaction is: C₄H₇SiCl₃ + 3H₂O → C₄H₇Si(OH)₃ + 3HCl n C₄H₇Si(OH)₃ → (C₄H₇SiO₁.₅)n + 1.5n H₂O

This degradation cascade has three critical consequences:

-

Loss of Active Reagent: The active crotyltrichlorosilane is consumed, rendering it useless for synthesis.

-